molecular formula C16H17NO3 B240825 3-ethoxy-N-(4-methoxyphenyl)benzamide

3-ethoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B240825
M. Wt: 271.31 g/mol
InChI Key: BZORFMGAKQQJMZ-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 3-position of the benzamide ring and a 4-methoxyphenyl substituent on the amide nitrogen. The ethoxy and methoxy groups in this compound likely influence its electronic properties, solubility, and bioactivity, making it a candidate for structure-activity relationship (SAR) studies within the benzamide class.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

3-ethoxy-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C16H17NO3/c1-3-20-15-6-4-5-12(11-15)16(18)17-13-7-9-14(19-2)10-8-13/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

BZORFMGAKQQJMZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues

a. Substituent Variations on the Benzamide Core

  • 4-Methoxy-N-(3-methylphenyl)benzamide (CAS 60561-71-9): This compound replaces the ethoxy group with a methoxy group at the 4-position and has a 3-methylphenyl substituent.
  • 4-{[(4-Methoxyphenyl)Acetyl]Amino}-N-(3-Methylphenyl)Benzamide: Incorporates an additional acetylated methoxyphenyl group, increasing molecular complexity and hydrogen-bonding capacity. Its molecular weight (374.43 g/mol) is higher than the target compound, likely affecting membrane permeability .
  • The ethoxy group is retained, but the heterocycle may enhance binding to enzymatic targets like kinases .

b. Functional Group Modifications

  • N-(4-Methoxyphenyl)-3-Acetoxy-2-Methyl-Benzamide: Substitutes ethoxy with acetoxy and methyl groups, increasing steric bulk.
  • 3-Fluoro-N-(4-Methoxyphenethyl)-N-(4-Methoxyphenyl)Benzamide : Introduces fluorine and a phenethyl chain, enhancing lipophilicity and CNS penetration. Fluorine’s electronegativity may improve binding affinity to targets like GCP II in neurodegenerative diseases .

a. Antioxidant Activity

  • N-[(4-Methoxyphenyl)Amino]Carbonothioyl Benzamide (H10): Exhibits 87.7% inhibition in radical scavenging assays, attributed to the electron-donating methoxy group stabilizing free radicals . The ethoxy group in the target compound may offer similar stabilization but with slightly reduced polarity.
  • 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-B) : A salicylate derivative with a 34% yield and 96°C melting point. The hydroxyl group contributes to antioxidant efficacy, whereas ethoxy in the target compound may prioritize metabolic stability over direct radical quenching .

b. Antifungal and Antimicrobial Activity

  • LMM5 (1,3,4-Oxadiazole-Benzamide) : Inhibits C. albicans via thioredoxin reductase targeting. The methoxyphenyl group aids in hydrophobic interactions with fungal enzymes . The ethoxy group in the target compound could similarly enhance lipophilicity for antifungal applications.
  • Nitazoxanide (NTZ) : A nitro-thiazole benzamide with broad antiparasitic activity. While structurally distinct, it highlights the role of electron-withdrawing groups (e.g., nitro) in bioactivity, contrasting with the electron-donating ethoxy/methoxy groups in the target compound .

c. Enzyme Inhibition

  • GR-55562 Analogues: Benzamides like 3-[3-(dimethylamino)propyl]-4-methoxy-N-(4-pyridinylphenyl)benzamide act as 5-HT1B receptor antagonists. The methoxy group’s position critically affects intrinsic activity, suggesting that ethoxy substitution at the 3-position may alter receptor binding kinetics .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
3-Ethoxy-N-(4-methoxyphenyl)benzamide* ~285.32 Not reported 3-ethoxy, 4-methoxyphenyl
4-Methoxy-N-(3-methylphenyl)benzamide 241.29 Not reported 4-methoxy, 3-methylphenyl
N-(4-Methoxyphenyl)-3-acetoxy-2-methyl-benzamide 313.34 Not reported 3-acetoxy, 2-methyl, 4-methoxy
LMM5 493.56 Not reported Benzylsulfamoyl, oxadiazole

*Estimated based on structural analogues.

Key Research Findings

  • Substituent Effects : Methoxy and ethoxy groups enhance solubility and bioavailability compared to halogenated or nitro-substituted benzamides. Ethoxy’s larger size may improve membrane permeability but reduce metabolic stability compared to methoxy .
  • Bioactivity Trends : Methoxyphenyl derivatives excel in antioxidant and antifungal roles, while ethoxy-containing compounds show promise in CNS-targeted therapies (e.g., GCP II inhibition for Alzheimer’s disease) .
  • Synthetic Challenges : Ethoxy groups may lower reaction yields compared to methoxy due to steric hindrance during coupling reactions .

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